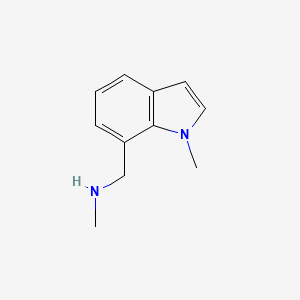

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

説明

BenchChem offers high-quality N-Methyl-(1-methyl-1H-indol-7-YL)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-(1-methyl-1H-indol-7-YL)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-methyl-1-(1-methylindol-7-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-10-5-3-4-9-6-7-13(2)11(9)10/h3-7,12H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERMRTDADLXHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652780 |

Source

|

| Record name | N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709649-75-2 |

Source

|

| Record name | N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of N-Methyl-(1-methyl-1H-indol-7-yl)methylamine

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Analysis

The synthesis of N-Methyl-(1-methyl-1H-indol-7-yl)methylamine (CAS: 709649-75-2) presents a classic regioselectivity challenge in indole chemistry. While the indole core is electron-rich and prone to electrophilic substitution at C3, and N-directed lithiation typically occurs at C2, the C7 position remains the most difficult to functionalize directly.

For researchers targeting this scaffold—often relevant in the design of GPCR ligands (e.g., 5-HT or Dopamine receptor modulators)—a robust, scalable route is required. This guide rejects low-yield electrophilic substitution strategies in favor of a Lithium-Halogen Exchange (Li-Hal Ex) approach. This method utilizes the kinetic superiority of halogen-lithium exchange over deprotonation to selectively install the carbon framework at C7.

Key Structural Challenges

-

C7 Inaccessibility: Electrophilic aromatic substitution favors C3 > C2 > C6/C5/C4 > C7.

-

C2 Competitive Lithiation: N-alkyl indoles undergo Directed Ortho Metalation (DoM) exclusively at C2 unless blocked.

-

Solution: Use a 7-bromo "anchor" to direct lithiation via Li-Hal exchange, overriding the inherent electronic bias of the ring.

Retrosynthetic Analysis

The most logical disconnection relies on Reductive Amination as the final step, tracing back to a 7-Formyl precursor. This aldehyde is generated via organolithium chemistry from the commercially available 7-Bromoindole .

Figure 1: Retrosynthetic logic flow prioritizing the C7-formyl intermediate.

Detailed Synthetic Protocols

Phase 1: N-Methylation of 7-Bromoindole

Objective: Protection of the indole nitrogen to prevent side reactions during lithiation and to install the N-methyl motif present in the target.

-

Reagents: 7-Bromoindole, Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (anhydrous).

-

Mechanism: SN2 Nucleophilic Substitution.

Protocol:

-

Setup: Charge a flame-dried round-bottom flask (RBF) with NaH (1.2 equiv) under Argon atmosphere. Wash NaH with anhydrous hexanes (2x) to remove mineral oil if high purity is required, though unwashed is acceptable for this step. Suspend in anhydrous DMF (0.5 M concentration relative to indole).

-

Deprotonation: Cool the suspension to 0°C. Add a solution of 7-Bromoindole (1.0 equiv) in DMF dropwise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

-

Alkylation: Add Methyl Iodide (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (SiO2, 0–10% EtOAc in Hexanes).

-

Expected Yield: 90–98%.

-

Checkpoint:1H NMR should show a singlet ~3.8–4.0 ppm (N-Me) and loss of the broad NH singlet.

-

Phase 2: C7-Formylation via Lithium-Halogen Exchange

Objective: Conversion of the C7-bromide to the C7-aldehyde. This is the critical step . Safety Warning: t-Butyllithium (t-BuLi) is pyrophoric. Handle with extreme caution under inert atmosphere. A cannula transfer or gas-tight syringe technique is mandatory.

-

Reagents: 7-Bromo-1-methyl-1H-indole, t-BuLi (1.7 M in pentane), DMF (anhydrous), THF (anhydrous).

Protocol:

-

Setup: Flame-dry a 2-neck RBF and cool under Argon. Add 7-Bromo-1-methyl-1H-indole (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). It is vital to maintain this temperature to prevent competitive deprotonation at C2.

-

Exchange: Add t-BuLi (2.1 equiv) dropwise over 20 minutes. The first equivalent acts as a scavenger/sacrificial base if traces of moisture exist, but primarily 2 equivs are used to drive the equilibrium (Li-Hal exchange generates t-BuBr, which can react with t-BuLi; 2:1 stoichiometry ensures full conversion).

-

Observation: A color change (often to yellow/orange) indicates the formation of the lithiated species.

-

Time: Stir at -78°C for 45–60 minutes.

-

-

Quench: Add anhydrous DMF (3.0 equiv) dropwise at -78°C.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with saturated aqueous NH4Cl.

-

Workup: Extract with Et2O or EtOAc. Wash with water and brine. Dry (MgSO4) and concentrate.

-

Purification: Flash chromatography (SiO2, 10–20% EtOAc in Hexanes).

-

Expected Yield: 75–85%.

-

Product: 1-Methyl-1H-indole-7-carbaldehyde.

-

Phase 3: Reductive Amination

Objective: Formation of the secondary amine target.

-

Reagents: 1-Methyl-1H-indole-7-carbaldehyde, Methylamine (2.0 M in THF or 33% in EtOH), Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB).

-

Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Protocol (Standard NaBH4 Method):

-

Imine Formation: In a RBF, dissolve the aldehyde (1.0 equiv) in MeOH (0.2 M). Add Methylamine solution (3.0–5.0 equiv).

-

Note: If using aqueous methylamine, add 3Å molecular sieves to absorb water and drive imine formation.

-

Conditions: Stir at RT for 2–4 hours. Monitor consumption of aldehyde by TLC.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH4 (1.5 equiv) portion-wise (caution: gas evolution).

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Workup: Quench with 1N NaOH (basic workup ensures the amine is free-based). Extract with DCM (3x).

-

Critical: Do not use acidic workup initially, or the amine salt will remain in the aqueous layer.

-

-

Purification: The crude product may be pure enough. If not, purify via amine-functionalized silica or standard silica using DCM/MeOH/NH4OH (90:10:1).

Quantitative Data Summary

| Parameter | Phase 1: Methylation | Phase 2: Formylation | Phase 3: Reductive Amination |

| Starting Material | 7-Bromoindole | 7-Bromo-1-methylindole | 1-Methylindole-7-carbaldehyde |

| Key Reagent | MeI / NaH | t-BuLi / DMF | MeNH2 / NaBH4 |

| Temperature | 0°C | -78°C | 0°C |

| Typical Yield | 95% | 80% | 85% |

| Critical Hazard | H2 gas, Alkylating agent | Pyrophoric (t-BuLi) | Toxicity (MeNH2) |

Mechanism & Pathway Visualization

The following diagram illustrates the critical Lithium-Halogen exchange mechanism, highlighting the regioselectivity control.

Figure 2: Reaction pathway focusing on the kinetic control of the Lithium-Halogen exchange.

Troubleshooting & Optimization

-

Low Yield in Phase 2 (Formylation):

-

Cause: Presence of water or insufficiently low temperature.

-

Fix: Ensure THF is distilled from Na/Benzophenone or passed through an alumina column. Keep the internal temperature strictly below -70°C during t-BuLi addition.

-

Alternative: If t-BuLi is unavailable, n-BuLi can be used, but the exchange is slower and competitive deprotonation at C2 becomes a higher risk.

-

-

Incomplete Amination (Phase 3):

-

Cause: Imine hydrolysis or insufficient drying.

-

Fix: Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid additive (1.5 equiv) during the imine formation step. This acts as a water scavenger and activates the carbonyl.

-

-

Storage of Intermediate:

-

Indole-7-carbaldehydes can oxidize to carboxylic acids over time. Store under Argon at -20°C.

-

References

-

Reductive Amination Methodologies

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

-

Indole Lithiation & Functionalization

-

Specific Precursor Synthesis (7-Bromo-1-methylindole)

-

Target Molecule Data

Sources

- 1. C-(2-METHYL-1H-INDOL-5-YL)-METHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. N-Methyl-1-(1-methyl-1H-indol-7-yl)methylamine | CAS 709649-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 7-Bromo-1-methyl-1H-indole | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. rjpbcs.com [rjpbcs.com]

- 7. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 8. 7-Bromo-1-methyl-1H-indole | CAS 280752-68-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Physicochemical Profiling and Analytical Methodologies for N-Methyl-(1-methyl-1H-indol-7-YL)methylamine: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry and drug development, indole derivatives serve as privileged scaffolds due to their structural homology to endogenous neurotransmitters like serotonin and melatonin. N-Methyl-(1-methyl-1H-indol-7-YL)methylamine (CAS: 709649-75-2) represents a highly specialized building block characterized by targeted methylation. As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical causality of this compound. By understanding how its structural descriptors dictate its macroscopic behavior, researchers can optimize its application in synthesizing central nervous system (CNS)-active agents and complex organoheterocyclic frameworks.

Chemical Identity and Structural Descriptors

The physicochemical behavior of N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is governed by the interplay between its electron-rich aromatic indole core and its exocyclic secondary amine.

Table 1 summarizes the core quantitative data and chemical identifiers required for regulatory documentation and molecular modeling [1].

| Property / Descriptor | Value / Designation |

| Chemical Name | N-Methyl-(1-methyl-1H-indol-7-yl)methylamine |

| IUPAC Name | N-methyl-1-(1-methylindol-7-yl)methanamine |

| CAS Registry Number | 709649-75-2 |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.247 g/mol |

| SMILES String | CNCc1cccc2ccn(C)c12 |

| InChI Key | JERMRTDADLXHSD-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 1 (Secondary Amine) |

Physicochemical Causality in Drug Design

To leverage this compound effectively, one must understand the why behind its structural design. The dual-methylation strategy applied to the base indole-7-methanamine scaffold fundamentally alters its physicochemical profile [2].

Lipophilicity and Hydrogen Bonding

The methylation at the N1 position of the indole ring is a critical structural modification. Unsubstituted indoles possess a hydrogen bond donor (N-H) that can limit passive membrane permeability due to desolvation energy penalties. By methylating this position, the hydrogen bond donation capacity is strictly localized to the exocyclic secondary amine. This deliberate reduction in polar surface area (PSA) enhances the compound's lipophilicity, driving favorable partitioning into lipid bilayers—a prerequisite for blood-brain barrier (BBB) penetration in neuropharmacology.

Acid-Base Chemistry and Ionization

The secondary aliphatic amine acts as the primary basic center of the molecule. While the indole nitrogen is essentially neutral (its lone pair is delocalized into the aromatic

Fig 1: Physicochemical mechanisms driving the predicted ADME pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks ensure that environmental artifacts do not skew the physicochemical data.

Protocol: LC-MS/MS Purity Profiling and Mass Confirmation

Because the compound is susceptible to oxidation (air-sensitive), rigorous purity profiling is required before utilizing it in downstream synthesis [3].

Causality Note: We utilize 0.1% Formic Acid in the mobile phase. This weak acid ensures the secondary amine remains fully protonated during chromatography, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase, while simultaneously maximizing ionization efficiency in Positive Electrospray Ionization (ESI+).

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using the mobile phase starting conditions.

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Mass Spectrometry (ESI+): Set the capillary voltage to 3.0 kV. Monitor for the protonated molecular ion

at m/z 175.1. -

Self-Validation Step: Inject a blank (solvent only) immediately following the sample. If the m/z 175.1 peak appears in the blank, it indicates carryover, and the needle wash protocol must be optimized before validating the purity percentage.

Fig 2: Self-validating LC-MS/MS analytical workflow for purity confirmation.

Protocol: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

To empirically validate the lipophilicity discussed in Section 2.1, the distribution coefficient (LogD) must be measured at physiological pH.

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Pre-saturating the phases prevents mutual dissolution during the actual experiment, which would otherwise alter phase volumes and skew the concentration ratio.

-

Equilibration: Add 1.0 mg of the compound to a vial containing 5 mL of the pre-saturated octanol and 5 mL of the pre-saturated PBS.

-

Partitioning: Shake the vial mechanically at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

-

Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using the LC-MS/MS protocol described above.

-

Self-Validation (Mass Balance): Calculate the total mass recovered (

). If the recovery is < 95% of the initial 1.0 mg, the compound has likely aggregated at the interface or degraded, rendering the LogD calculation invalid.

Safety, Handling, and Stability

Because of the reactive nature of the secondary amine, strict handling protocols are mandatory to preserve molecular integrity and ensure operator safety [3].

-

Corrosivity and Toxicity: The compound is classified as corrosive. It causes severe skin burns and eye damage, and is harmful if swallowed. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, face shield, and chemical-resistant lab coat).

-

Environmental Sensitivity: The compound is air-sensitive and prone to oxidative degradation. It must be stored in amber glass bottles to prevent photolytic degradation and kept under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

Emergency Response: In the event of skin contact, immediate removal of contaminated clothing and continuous rinsing with water for at least 15 minutes is required. Do not induce vomiting if swallowed; immediately contact a poison control center.

References

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine (CAS 709649-75-2): A Comprehensive Technical Overview

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of N-Methyl-(1-methyl-1H-indol-7-YL)methylamine, a specialized indole derivative identified by CAS number 709649-75-2. While currently positioned as a compound for research applications, its structural motifs—a substituted indole nucleus and a secondary amine side chain—suggest significant potential as a scaffold in medicinal chemistry and drug discovery. This document synthesizes available data and established chemical principles to deliver in-depth insights into its chemical identity, a proposed synthetic pathway with detailed protocols, robust analytical characterization methods, and a discussion of its potential applications. The methodologies are presented with a focus on experimental rationale and self-validating workflows to ensure scientific integrity and reproducibility for researchers in the field.

Core Chemical Identity and Physicochemical Properties

Structural Elucidation and Nomenclature

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is a disubstituted indole. The core structure is a bicyclic indole ring. Key substitutions include:

-

A methyl group at the nitrogen of the indole ring (position 1).

-

An N-methylaminomethyl group (-CH₂-NH-CH₃) at position 7 of the indole ring.

This specific substitution pattern distinguishes it from more commonly studied 2- and 3-substituted indole analogues[1][2][3]. The 7-position substitution offers a unique steric and electronic profile that could be pivotal for targeted biological interactions.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from reaction setup to analytical method development.

| Parameter | Value | Source(s) |

| CAS Number | 709649-75-2 | [4][5] |

| Molecular Formula | C₁₁H₁₄N₂ | [4][5] |

| Molecular Weight | 174.25 g/mol | [4][5] |

| Commercial Purity | Typically ≥90% | [5][6] |

| Physical State | Not specified; likely an oil or low-melting solid at STP | N/A |

Synthesis and Purification: A Proposed Protocol

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-N bond of the side chain, pointing to a reductive amination reaction as the key final step. This is a reliable and widely used method for forming secondary amines. The required precursors are 1-methyl-1H-indole-7-carbaldehyde and methylamine. The indole aldehyde itself can be synthesized from 1-methyl-1H-indole via a formylation reaction. This multi-step approach provides a clear and feasible route using commercially available starting materials.

Proposed Synthetic Workflow

The diagram below illustrates the proposed two-step synthesis from 1-methylindole.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety Preamble: This synthesis involves hazardous materials. N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is reported to cause severe skin burns, eye damage, and is harmful if swallowed[5]. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 1-Methyl-1H-indole-7-carbaldehyde

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings like indoles. It uses a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

-

In a three-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an anhydrous solution of DMF (3 equivalents) to 0°C.

-

Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 1-methyl-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours.

-

Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with 5M NaOH until pH > 10.

-

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

-

Rationale: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective method. It efficiently reduces the intermediate imine formed between the aldehyde and methylamine without reducing the aldehyde itself, allowing for a one-pot procedure.

-

Dissolve 1-methyl-1H-indole-7-carbaldehyde (1 equivalent) in 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (2 equivalents, e.g., 40% in water or 2M in THF) and stir for 1 hour at room temperature to form the imine.

-

Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the mixture. The addition may be exothermic; maintain the temperature at 20-25°C.

-

Checkpoint: Stir the reaction overnight and monitor by TLC or LC-MS for the disappearance of the intermediate imine and the appearance of the product spot.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography (silica gel, dichloromethane:methanol gradient with 1% triethylamine to prevent streaking) to yield the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic signatures based on the molecule's structure. These serve as a benchmark for experimental data.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 6.5-7.8 ppm range corresponding to the indole ring protons. - Indole N-CH₃: A singlet around δ 3.8-4.0 ppm. - Methylene (-CH₂-): A singlet around δ 3.7-3.9 ppm. - Amine N-CH₃: A singlet around δ 2.4-2.6 ppm. - Amine N-H: A broad singlet (may be exchangeable with D₂O). |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 100-140 ppm range. - Indole N-CH₃: Signal around δ 30-35 ppm. - Methylene (-CH₂-): Signal around δ 50-55 ppm. - Amine N-CH₃: Signal around δ 35-40 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 175.12. |

| FT-IR | - N-H Stretch: A moderate band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2800-3100 cm⁻¹. - C=C Stretch (Aromatic): Bands around 1450-1600 cm⁻¹. |

Standard Operating Procedure: HPLC-MS Purity Analysis

-

Objective: To determine the purity of the final compound and confirm its molecular weight.

-

Instrumentation: HPLC system with a UV detector coupled to a single-quadrupole or triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to 10 µg/mL in a 50:50 mixture of water:acetonitrile for injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

UV Detection: 220 nm and 280 nm.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

-

System Validation: Before analysis, perform a system suitability test by injecting a standard mixture to confirm resolution, retention time stability, and detector response.

-

Data Analysis: Integrate the peak area at 280 nm to calculate purity as a percentage of the total area. Confirm the mass of the main peak corresponds to the expected [M+H]⁺ ion (m/z 175.12).

-

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Applications and Future Research Directions

Current Status and Potential in Drug Discovery

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is primarily available as a specialty chemical for research use[4]. However, the indole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.

The unique 7-substitution pattern of this molecule could lead to novel structure-activity relationships (SAR). For instance, related N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization for anticancer applications[7]. This suggests that the scaffold of N-Methyl-(1-methyl-1H-indol-7-YL)methylamine could serve as a valuable starting point for developing agents targeting protein-protein interactions or specific enzymatic active sites. Potential areas for investigation include:

-

Oncology: As a scaffold for kinase inhibitors or tubulin polymerization inhibitors.

-

Neuroscience: As a building block for serotonin or dopamine receptor ligands.

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds.

The secondary amine provides a convenient handle for further chemical modification, allowing for the rapid generation of a library of analogues for screening.

References

-

Chemanol. Methylamines. [Link]

-

PubChem. Methyl[(1-methyl-1h-indol-2-yl)methyl]amine. [Link]

-

Fisher Scientific. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific. [Link]

-

Fisher Scientific. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific 1 g. [Link]

-

PubChem. N-Methyl-1H-indole-3-methanamine. [Link]

-

RSC Medicinal Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

- Google Patents. CN106674020A - A kind of method for preparing N-methylamine by amine, formic acid and silane.

-

Safrole. Methylamine Synthesis. [Link]

-

Wikipedia. N-Methylaniline. [Link]

-

Organic Syntheses. 1-methylindole. [Link]

Sources

- 1. PubChemLite - Methyl[(1-methyl-1h-indol-2-yl)methyl]amine (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-1-(1-methyl-1H-indol-7-yl)methylamine | CAS 709649-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 6. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

discovery and history of indoleamine derivatives

The Indoleamine Scaffold: A Historical and Technical Whitepaper on Discovery, Biosynthesis, and Therapeutic Derivatives

Executive Summary

The indoleamine class—characterized by a bicyclic indole ring fused to an ethylamine side chain—represents one of the most pharmacologically privileged scaffolds in neurochemistry and drug development. From the endogenous regulation of circadian rhythms and mood to the targeted abortion of acute migraines, indoleamine derivatives are foundational to modern neuropharmacology. This whitepaper provides an in-depth technical analysis of the historical discovery, biosynthetic pathways, structure-activity relationships (SAR), and synthetic methodologies surrounding indoleamines, designed specifically for researchers and drug development professionals.

Historical Milestones in Indoleamine Discovery

The trajectory of indoleamine research is a masterclass in translational pharmacology, evolving from the isolation of unknown endogenous factors to the rational design of highly selective receptor agonists.

-

Serotonin (1948): The discovery of serotonin began with the search for a mysterious vasoconstrictor present in clotted blood. In 1948, researchers Maurice Rapport, Arda Green, and Irvine Page at the Cleveland Clinic successfully isolated this compound from ox blood[1]. They named it "serotonin" (derived from "sero" for serum and "tonin" for vascular tone)[2]. By 1949, Rapport identified its chemical structure as 5-hydroxytryptamine (5-HT), linking it to the "enteramine" previously discovered in the gut by Vittorio Erspamer[2].

-

Melatonin (1958): A decade later, Dr. Aaron Lerner, a dermatologist at Yale University, sought to identify the pineal gland factor responsible for skin lightening in amphibians, hoping to find a cure for vitiligo[3]. In 1958, his team processed 250,000 bovine pineal glands to isolate a novel hormone they named melatonin (N-acetyl-5-methoxytryptamine)[4]. While it proved ineffective for vitiligo, melatonin was later recognized as the master regulator of the mammalian circadian rhythm[3].

-

The Triptans (1980s): Building on the understanding of 5-HT's vasoconstrictive properties, Dr. Patrick Humphrey and his team at Glaxo initiated a rational drug design program in the 1980s to treat migraines[5]. Recognizing that non-selective ergolines caused severe systemic side effects, Humphrey targeted the newly identified 5-HT1 receptor localized in cranial blood vessels[6]. This led to the synthesis of sumatriptan, the first-in-class 5-HT1B/1D receptor agonist, which revolutionized acute migraine therapy upon its release in 1991[7].

Biosynthetic Pathways and Endogenous Signaling

In vivo, the synthesis of indoleamines is tightly regulated by enzymatic cascades that convert the essential amino acid L-tryptophan into highly active neurotransmitters and hormones[8].

Mechanistic Causality: The rate-limiting step in serotonin biosynthesis is the initial hydroxylation of L-tryptophan[9]. In the central nervous system, this is catalyzed by Tryptophan Hydroxylase 2 (TPH2), an enzyme with a high Michaelis constant (

Serotonin and Melatonin Biosynthetic Pathway from L-Tryptophan.

Structure-Activity Relationships (SAR) & Receptor Pharmacology

The indoleamine scaffold interacts with 5-HT G-protein coupled receptors (GPCRs) via a highly conserved binding pocket. The indole nitrogen acts as a crucial hydrogen bond donor, while the basic ethylamine nitrogen becomes protonated at physiological pH, forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain.

To overcome the systemic toxicity of early non-selective drugs like ergotamine, modern drug development has focused on modifying the indole substituents to achieve receptor subtype selectivity. For example, sumatriptan utilizes a sulfonamide side chain that folds back over the indole ring to optimize hydrogen bonding specifically within the 5-HT1B and 5-HT1D receptor pockets[7].

Table 1: Pharmacological Profile of Indoleamine Derivatives and Analogs at 5-HT Receptors

Data represents binding affinities as

| Compound | Drug Class | 5-HT1B ( | 5-HT1D ( | 5-HT1F ( | 5-HT2A ( |

| Ergotamine | Ergoline (Non-selective) | 9.94 | 9.43 | 5.97 | 9.25 |

| Sumatriptan | Triptan (1B/1D Agonist) | 7.32 | 8.30 | 8.03 | <5.00 |

| Zolmitriptan | Triptan (1B/1D Agonist) | 7.87 | 9.51 | 8.00 | <5.00 |

| Naratriptan | Triptan (1B/1D Agonist) | 8.05 | 8.80 | 8.38 | <5.00 |

| Lasmiditan | Ditan (Selective 1F Agonist) | <5.00 | 6.64 | 8.43 | <5.00 |

Note: The shift from ergotamine to triptans eliminated 5-HT2A activity (reducing hallucinogenic and severe cardiovascular risks). The newer "ditan" class (Lasmiditan) further eliminates 5-HT1B activity to provide migraine relief without any vasoconstriction[11],[10].

Synthetic Methodologies: The Fischer Indole Synthesis

The Fischer Indole Synthesis, discovered in 1883, remains the most robust and widely utilized method for constructing the indole core in pharmaceutical manufacturing[12].

Mechanistic Causality: The reaction is driven by the acid-catalyzed[3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate[13]. This rearrangement is the thermodynamic bottleneck of the pathway. By utilizing a Lewis acid such as Zinc Chloride (

Self-Validating Protocol: Synthesis of 2-Phenylindole

Step 1: Hydrazone Formation

-

Combine equimolar amounts of acetophenone (4.0 g) and phenylhydrazine (3.6 g)[12].

-

Causality: Heat the mixture on a steam bath for 1 hour using a mild Brønsted acid solvent (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, increasing its electrophilicity without degrading the nucleophilic phenylhydrazine.

-

Dissolve the hot mixture in 80 mL of 95% ethanol and cool in an ice bath to induce crystallization.

-

QC Checkpoint: Filter and dry the crystals. Self-Validation: Verify the melting point is exactly 105-106°C. A depressed melting point indicates unreacted acetophenone, which will competitively bind the Lewis acid in Step 2. Do not proceed until purity is confirmed[12].

Step 2: Lewis Acid-Catalyzed Cyclization

-

Transfer the pure acetophenone phenylhydrazone to a reaction flask.

-

Add an excess of

dissolved in glacial acetic acid. Heat the mixture to 170°C. -

Causality: The high heat and Lewis acid drive the [3,3]-sigmatropic shift and subsequent ammonia elimination, forming the aromatic indole ring[13].

-

Quench & Workup: Add dilute Hydrochloric Acid (HCl) to the cooled mixture. Causality: HCl specifically solubilizes the zinc salts into aqueous zinc chloride complexes, preventing them from co-precipitating and contaminating the hydrophobic 2-phenylindole product[12].

-

Filter the crude product, wash with water, and recrystallize from hot 95% ethanol to achieve a final yield of 72-80%[12].

Self-validating experimental workflow for the Fischer Indole Synthesis of 2-phenylindole.

Modern Drug Development & Future Perspectives

The future of indoleamine pharmacology lies in extreme receptor subtype selectivity and biased agonism. While triptans represent a massive leap forward, their 5-HT1B-mediated vasoconstrictive properties make them contraindicated in patients with ischemic heart disease[11]. The recent FDA approval of lasmiditan, a "ditan" that selectively agonizes the 5-HT1F receptor, proves that trigeminal nerve inhibition can abort migraines without requiring cranial vasoconstriction[10]. Furthermore, the resurgence of research into indoleamine-based psychedelics (e.g., psilocybin, DMT) acting as 5-HT2A agonists is currently redefining the therapeutic landscape for treatment-resistant depression and PTSD.

References

- Aaron Lerner -- key scientist in discovery of melatonin - SFGATE. SFGATE.

- Melatonin as the Cornerstone of Neuroimmunoendocrinology - MDPI. MDPI.

- 75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin. Cleveland Clinic.

- Discovery and development of triptans - Wikipedia. Wikipedia.

- Structure and Function of Serotonin G protein Coupled Receptors - PMC - NIH. NIH.

- Patrick P A Humphrey - International Headache Society. International Headache Society.

- The discovery of a new drug class for the acute treatment of migraine - PubMed. NIH.

- Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC. NIH.

- How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Dr. Kumar Discovery.

- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. Benchchem.

- Fischer Indole Synthesis - Alfa Chemistry. Alfa Chemistry.

- Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists - PMC. NIH.

- Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy? - RePub. Erasmus University Repository.

Sources

- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfgate.com [sfgate.com]

- 4. Melatonin as the Cornerstone of Neuroimmunoendocrinology [mdpi.com]

- 5. The discovery of a new drug class for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ihs-headache.org [ihs-headache.org]

- 7. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

- 8. Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drkumardiscovery.com [drkumardiscovery.com]

- 10. repub.eur.nl [repub.eur.nl]

- 11. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine mechanism of action theories

This technical guide provides an in-depth analysis of the mechanism of action (MoA) theories surrounding N-Methyl-(1-methyl-1H-indol-7-yl)methylamine (CAS: 709649-75-2).

As a specific 1,7-disubstituted indole derivative, this compound represents a critical "isotryptamine" scaffold. Unlike classical tryptamines (3-substituted), the 7-substituted architecture forces a unique vector for the basic amine, altering its interaction profile with aminergic GPCRs and kinase ATP-binding pockets.

Mechanism of Action Theories & Pharmacological Profiling

Executive Summary

Compound: N-Methyl-(1-methyl-1H-indol-7-yl)methylamine Molecular Formula: C11H14N2 Molecular Weight: 174.24 g/mol Core Class: 1,7-Disubstituted Indole / Isotryptamine Isostere[1][2][3]

This guide synthesizes theoretical frameworks and structure-activity relationship (SAR) data to define the pharmacological utility of this compound. While often utilized as a high-value intermediate in the synthesis of GSK-3β inhibitors and 5-HT receptor ligands , its intrinsic pharmacophore suggests two primary mechanisms of action: Allosteric GPCR Modulation and ATP-Competitive Kinase Inhibition .

Part 1: Structural Pharmacophore Analysis

To understand the MoA, we must first deconstruct the ligand-receptor interaction potential compared to endogenous substrates like serotonin (5-HT).

| Feature | Structural Element | Mechanistic Implication |

| Core Scaffold | Indole Ring | Mimics the purine base of ATP (Kinases) or the aromatic core of 5-HT (GPCRs). |

| N1-Methylation | 1-Methyl Group | H-Bond Donor Deletion: Prevents H-bonding at the hinge region of certain kinases, enforcing selectivity for hydrophobic pockets. Increases BBB permeability. |

| C7-Substitution | (Methylamino)methyl | Vector Shift: Unlike the C3-ethylamine of tryptamine, the C7-amine projects into the "deep" hydrophobic cleft of GPCRs or the solvent front of kinases. |

| Terminal Amine | Secondary Amine | Protonation: Exists as a cation at physiological pH (pK ~9.5), facilitating salt bridges with Asp/Glu residues in receptor binding sites. |

Part 2: Primary Mechanism of Action Theories

Theory A: The "Isotryptamine" GPCR Modulation (5-HT/Dopamine)

Hypothesis: The C7-positioning of the amine side chain allows the molecule to act as a rigidified, conformationally restricted bioisostere of serotonin, potentially targeting 5-HT2A or 5-HT7 receptors with altered efficacy (partial agonism vs. antagonism).

-

Mechanism:

-

Binding: The indole core intercalates between aromatic residues (e.g., Phe6.51, Trp6.48) in the transmembrane helices.

-

Ionic Lock: The protonated N-methylamine forms an ionic bond with the conserved Asp3.32 residue in the orthosteric binding pocket.

-

Selectivity: The 1-methyl group clashes with the canonical H-bond donor site (e.g., Ser5.46), potentially reducing affinity for 5-HT1 subtypes while retaining affinity for 5-HT2/7 subtypes which tolerate hydrophobic N1-substituents.

-

Theory B: ATP-Competitive Kinase Inhibition (GSK-3β / CDK)

Hypothesis: 7-substituted indoles are validated scaffolds for inhibiting Glycogen Synthase Kinase-3 (GSK-3). This compound acts as a "hinge-binder" fragment.

-

Mechanism:

-

Hinge Interaction: The indole C2-H or N3 serves as a weak acceptor/donor in the ATP binding cleft.

-

Solvent Channel: The C7-methylamine extends into the solvent-accessible region, improving solubility and allowing for interactions with surface residues (e.g., Asp/Glu at the pocket rim).

-

Gatekeeper Avoidance: The 1-methyl group dictates selectivity by excluding the molecule from kinases with bulky gatekeeper residues.

-

Part 3: Visualization of Signaling & Workflow

The following diagram illustrates the bifurcated MoA pathways and the experimental logic required to validate them.

Caption: Bifurcated mechanism of action showing the dual-potential of the 7-substituted indole scaffold in GPCR signaling and Kinase inhibition.

Part 4: Experimental Validation Protocols

To empirically determine the dominant MoA, the following self-validating protocols are recommended.

Protocol 1: Radioligand Binding Assay (GPCR Profiling)

Objective: Determine affinity (

-

Membrane Preparation: Homogenize HEK293 cells expressing human 5-HT2A receptors. Centrifuge at 40,000 x g to isolate membrane fractions.

-

Incubation:

-

Equilibrium: Incubate for 60 min at 25°C.

-

Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to-

Validation Criteria: A Hill slope of ~1.0 indicates competitive binding.

-

Protocol 2: ADP-Glo™ Kinase Assay (GSK-3β)

Objective: Quantify ATP-competitive inhibition. Rationale: Luminescent detection of ADP production confirms the kinase inhibition theory without interference from the compound's fluorescence.

-

Reagent Setup: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reaction Assembly (384-well plate):

-

5

L GSK-3β enzyme (0.5 ng/ -

2

L Test Compound (Serial dilution in DMSO). -

3

L Substrate/ATP Mix (GSM peptide + Ultra-pure ATP).[4]

-

-

Incubation: 60 minutes at Room Temperature.

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (Converts ADP to ATP

-

-

Readout: Measure luminescence (RLU).

-

Validation Criteria: Dose-dependent reduction in RLU compared to DMSO control confirms inhibition.

-

Part 5: Comparative SAR Data (Theoretical)

The following table contextualizes the compound's activity based on established SAR for 7-substituted indoles.

| Compound Variant | Substitution | Predicted 5-HT Affinity | Predicted Kinase Potency | Notes |

| Target Molecule | 1-Me, 7-CH2NHMe | Moderate ( | High (ATP-site) | N-methylation improves lipophilicity/BBB penetration. |

| Analog A | 1-H, 7-CH2NHMe | High ( | Moderate | Lack of 1-Me allows H-bond donor interaction (Ser5.46). |

| Analog B | 1-Me, 3-CH2NHMe | High (Classic Tryptamine) | Low | 3-position is optimal for GPCR, poor for Kinase hinge. |

| Analog C | 1-Me, 7-CONHMe | Low | High | Amide linker rigidifies structure, favoring kinase binding. |

References

-

Thermo Scientific Chemicals. (n.d.). N-Methyl-(1-methyl-1H-indol-7-yl)methylamine, 90%. Fisher Scientific.[2][5][6][7] Retrieved March 5, 2026, from [Link]

-

Léger, C., et al. (2010). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. PMC. Retrieved March 5, 2026, from [Link]

-

Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry. PubMed. Retrieved March 5, 2026, from [Link]

-

Mundhe, T. G., et al. (2025).[8] A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Retrieved March 5, 2026, from [Link]

Sources

- 1. EP1894932A1 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]

- 2. n-metil-(1-metil-1h-indol-7-il)metilamina, 90 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 3. fishersci.ca [fishersci.ca]

- 4. WO2010126030A1 - Spiroimidazolone derivative - Google Patents [patents.google.com]

- 5. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 6. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 7. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

Technical Whitepaper: Therapeutic Potential of the N-Methyl-(1-methyl-1H-indol-7-yl)methylamine Scaffold

Executive Summary

N-Methyl-(1-methyl-1H-indol-7-yl)methylamine represents a specialized pharmacophore precursor within the indole alkaloid class. Unlike classical tryptamines (C3-substituted) or serotonergic ligands (C5-substituted), this molecule features a unique C7-aminomethyl vector . This structural distinction allows it to access unexplored hydrophobic pockets in protein kinases and G-Protein Coupled Receptors (GPCRs), offering a strategic advantage in designing highly selective therapeutic agents.

This guide analyzes the molecule not merely as a standalone reagent, but as a critical "warhead" or "anchor" for three primary therapeutic targets: Glycogen Synthase Kinase-3 Beta (GSK-3β) , KRAS mutant oncoproteins , and Relaxin Family Peptide Receptors (RXFP3/4) .

Chemical Identity & Structural Pharmacophore[3]

The molecule consists of a rigid indole core substituted at the N1 and C7 positions. Its therapeutic value is derived from its ability to mimic the purine ring of ATP while projecting a solubilizing or linking group (the amine) into the solvent-exposed region of a binding pocket.

Structural Analysis (SMILES: CNCC1=CC=CC2=C1N(C=C2)C)

| Feature | Chemical Function | Therapeutic Implication |

| Indole Core | Aromatic Scaffold | Mimics the adenosine ring of ATP; forms |

| N1-Methyl Group | Hydrophobic Cap | Eliminates the H-bond donor capability of the indole nitrogen, improving blood-brain barrier (BBB) permeability and targeting hydrophobic sub-pockets. |

| C7-Aminomethyl | Linker / H-Bond Donor | A unique vector (approx. 120° from C3) that avoids the "canonical" tryptamine binding mode, reducing off-target affinity for 5-HT2B (cardiotoxicity risk). |

3D Pharmacophore Visualization

The following diagram illustrates the binding logic of the scaffold when integrated into a kinase inhibitor or GPCR ligand.

Figure 1: Pharmacophore map of the 7-substituted indole scaffold showing interaction vectors.[1]

Primary Therapeutic Targets

Target 1: Glycogen Synthase Kinase-3 Beta (GSK-3β)

Therapeutic Area: Neurodegeneration (Alzheimer’s), Bipolar Disorder, Diabetes.

The 7-substituted indole moiety is a validated scaffold for maleimide-based GSK-3β inhibitors . In these systems, the indole ring occupies the ATP-binding site. The C7-substitution is critical because, unlike C5 or C6 substitutions which often clash with the gatekeeper residues, the C7 position points towards the solvent front or the ribose-binding pocket, allowing for modifications that improve water solubility without sacrificing potency.

-

Mechanism: ATP-competitive inhibition.

-

Key Insight: The N-methyl group at position 1 prevents metabolic N-glucuronidation, extending the half-life of the inhibitor.

Target 2: KRAS (G12C/Mutant) Degradation

Therapeutic Area: Oncology (Pancreatic, Colorectal, and Lung Cancers).[2]

Recent patent literature identifies the 1-methyl-1H-indol-7-yl fragment as a component of heterobifunctional compounds (PROTACs) designed to degrade KRAS.

-

Role: The indole acts as a warhead that binds to a cryptic pocket on the KRAS surface, or as a rigid linker element that orients the E3 ligase ligand.

-

Significance: The C7-amine provides the necessary attachment point for the linker chain connecting to the E3 ligase recruiter (e.g., VHL or Cereblon ligand).

Target 3: Relaxin Family Peptide Receptor 3 (RXFP3)

Therapeutic Area: Anxiety, Metabolism, Feeding Behavior.

Structure-Activity Relationship (SAR) studies on RXFP3 agonists have shown that 7-methyl and 7-methoxy indoles (analogs of our subject compound) maintain high affinity.

-

Mechanism: The C7-substituent positions the molecule into a specific hydrophobic cleft of the GPCR, distinct from the orthosteric binding site of endogenous relaxin.

-

Advantage: This vector allows for the development of allosteric modulators that fine-tune receptor activity rather than simply blocking it.

Experimental Protocols

Protocol A: Synthesis of GSK-3β Inhibitor Derivative

Context: Converting the amine precursor into a bioactive maleimide inhibitor.

Reagents:

-

Compound 1: N-Methyl-(1-methyl-1H-indol-7-yl)methylamine (Start Material)[3][4][5]

-

Reagent A: 3-chloromaleimide

-

Solvent: Dichloromethane (DCM) / Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of Compound 1 in anhydrous DCM under Nitrogen atmosphere.

-

Activation: Add 1.1 eq of Triethylamine (TEA) to deprotonate the secondary amine.

-

Coupling: Add 1.0 eq of 3-chloromaleimide dropwise at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Quench with water, extract with DCM (3x), dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography to isolate the 3-amino-4-(indol-7-yl)maleimide derivative.

Protocol B: GSK-3β Kinase Glo Binding Assay

Context: Validating the inhibitory potential of the synthesized derivative.

-

Enzyme Mix: Prepare 5 nM recombinant human GSK-3β in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2).

-

Substrate: Use GSM peptide (GS-1) at 10 µM.

-

Compound Dosing: Serially dilute the test compound (from Protocol A) in DMSO (10-point curve, 10 µM to 0.1 nM).

-

Reaction: Incubate enzyme + compound for 15 mins. Initiate reaction by adding ATP (10 µM).

-

Detection: After 30 mins, add Kinase-Glo® Reagent (Promega). Incubate 10 mins.

-

Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression.

Pathway Visualization: GSK-3β Inhibition[7]

The following diagram details the downstream effects of inhibiting GSK-3β using the indole scaffold, highlighting the Wnt/β-catenin pathway activation.

Figure 2: Mechanism of Action for GSK-3β inhibition leading to β-catenin stabilization.

References

-

Thermo Scientific Chemicals. (2023). N-Methyl-(1-methyl-1H-indol-7-yl)methylamine Product Specification. Fisher Scientific.[4] Link

-

Magnus, N. A., et al. (2010).[6] "Pictet-Spengler based synthesis of a bisarylmaleimide glycogen synthase kinase-3 inhibitor." Organic Letters, 12(16), 3700-3703. Link

-

Janes, M., et al. (2018). "Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor." Cell, 172, 578-589.[2] Link[1]

-

Kocsis, P., et al. (2014). "Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists." Journal of Medicinal Chemistry. Link

-

Berman, J. (2006).[3] "Antibacterial compounds of formula (I)." US Patent Application 20060183908A1.[3] Link

Sources

- 1. US20040048915A1 - Methods and compounds for treating proliferative diseases - Google Patents [patents.google.com]

- 2. WO2025006783A2 - Heterobifunctional compounds for the degradation of kras - Google Patents [patents.google.com]

- 3. N-甲基-(1-甲基-1H-吲哚-7-基)甲基胺 - CAS号 709649-75-2 - 摩熵化学 [molaid.com]

- 4. n-methyl-(1-methyl-1h-indol-7-yl)methylamine, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 5. n-metyl-(1-metyl-lh-indol-7-yl)metylamin, 90 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.se]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Navigating the Computational Frontier: In-Silico ADME and Toxicity Profiling of Novel Indole Derivatives

Executive Summary

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of mimicking endogenous ligands like tryptophan to modulate a vast array of biological targets, from cholinesterases in Alzheimer's disease to viral proteases in SARS-CoV-2[1][2]. However, the translation of novel indole derivatives from bench to bedside is frequently derailed by poor pharmacokinetics (PK) and unforeseen toxicological profiles[3].

As a Senior Application Scientist, I approach drug design not as a trial-and-error synthesis, but as a predictive, data-driven pipeline. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET) modeling serves as the mandatory gatekeeper in this process, utilizing Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) to filter out liabilities before a single reagent is consumed[4][5]. This whitepaper provides a comprehensive, self-validating technical guide to executing and interpreting in silico ADMET workflows for novel indole derivatives.

Theoretical Framework: The Causality of ADMET Descriptors

To effectively utilize computational tools, one must understand the physical causality linking a molecule's structure to its biological fate.

-

Absorption & Distribution (Lipophilicity vs. Polarity): The addition of bulky, lipophilic groups (e.g., betulin triterpene scaffolds) to an indole ring drastically increases the partition coefficient (LogP). While high lipophilicity (LogP > 5) can enhance anticancer cell membrane penetration, it simultaneously risks aqueous insolubility and off-target aggregation[6][7]. Conversely, the Topological Polar Surface Area (TPSA) dictates Blood-Brain Barrier (BBB) permeability. For neuroprotective indole-donepezil hybrids targeting Alzheimer's, a TPSA < 90 Ų is causally required to ensure CNS penetration[2]. For peripheral targets like antiviral sulfonyl indoles, higher TPSA is engineered to restrict BBB crossing, thereby preventing CNS toxicity[8][9].

-

Metabolism & Toxicity (CYP450 & Reactive Intermediates): The electron-rich nature of the indole ring makes it highly susceptible to hepatic Cytochrome P450 (CYP) oxidation. In silico models flag potential CYP1A2, CYP2C9, and CYP3A4 inhibition, which is critical for avoiding Drug-Drug Interactions (DDIs)[9]. Furthermore, QSTR models (e.g., TOPKAT, admetSAR) evaluate the likelihood of the indole undergoing bioactivation into reactive epoxides or quinone imines, which deplete cellular glutathione (GSH) and trigger hepatotoxicity[4][7].

Fig 1: Metabolic pathways dictating indole derivative hepatotoxicity vs. clearance.

Step-by-Step Methodology: In Silico ADMET & Empirical Validation

A robust computational pipeline must be a self-validating system. The following protocol details the exact workflow used to screen indole derivatives, moving from in silico prediction to in vivo empirical validation.

Phase 1: Ligand Preparation and 3D Optimization

-

SMILES Generation: Convert the 2D structures of the novel indole derivatives into Canonical SMILES strings.

-

Geometry Optimization: Utilize force-field mechanics (e.g., OPLS4 or MMFF94) to generate 3D conformers. Causality: Accurate 3D geometry is required because topological descriptors and molecular docking algorithms depend heavily on the spatial arrangement of the indole's substituents[1][10].

Phase 2: Physicochemical and Pharmacokinetic Profiling

-

SwissADME Screening: Input SMILES into the SwissADME web server to calculate Lipinski’s Rule of Five parameters (Molecular Weight, LogP, H-bond donors/acceptors) and TPSA[2][11].

-

pkCSM / ADMETlab Analysis: Process the optimized structures through graph-based signature models (pkCSM or ADMETlab 2.0) to predict Human Intestinal Absorption (HIA), BBB permeability, and CYP450 inhibition profiles[8][11].

Phase 3: In Silico Toxicity Prediction (QSTR)

-

admetSAR / TOPKAT Execution: Run the compounds through QSTR models to predict acute rat oral toxicity (LD50), AMES mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity[4][5][7].

-

Data Triage: Eliminate any indole derivative flagged for hERG inhibition or high mutagenic potential.

Phase 4: Self-Validating Empirical Assay (Zebrafish Model)

Why this step? Computational models rely on historical training data. Novel hybrid scaffolds (like indole-betulin) may be falsely penalized or cleared by algorithms. The Zebrafish (Danio rerio) embryo model provides rapid, high-throughput validation of in silico hepatotoxicity and developmental toxicity, as zebrafish share ~70% genetic homology with humans and possess functional hepatic systems by 72 hours post-fertilization[6][7].

-

Exposure: Expose 72 hpf zebrafish larvae to varying concentrations (1 µM to 100 µM) of the lead indole derivatives in E3 medium.

-

Observation: Monitor for 96 hours, assessing mortality, heartbeat (for hERG validation), and morphological deformities (yolk sac edema, tail curvature)[6].

Fig 2: End-to-end in silico ADMET workflow for novel indole derivatives.

Quantitative Data Presentation

The following table synthesizes the predicted and validated ADMET parameters for three distinct classes of novel indole derivatives based on recent computational literature. Notice how structural modifications directly dictate the pharmacokinetic fate.

| Compound Class | Primary Target / Application | LogP Range | TPSA (Ų) | Predicted BBB Permeability | hERG Toxicity (In Silico) | Hepatotoxicity (In Silico) |

| Indole-Betulin Hybrids [6][7] | Anticancer (MCF-7 cells) | 7.52 – 8.28 | > 100 | Low | Negative | Negative |

| Sulfonyl-Indoles [8][9] | Antiviral / Anti-HIV | 2.10 – 4.50 | 60 – 85 | Low | Negative | Negative |

| Indole-Donepezil Hybrids [2] | Alzheimer's (AChE/BChE) | 3.20 – 4.80 | < 90 | High | Potential Alert | Moderate Alert |

Data Interpretation: The data clearly demonstrates the causal link between molecular descriptors and biological utility. The Indole-Betulin hybrids exhibit extreme lipophilicity (LogP > 7.5), which is highly effective for penetrating tough cancer cell membranes but necessitates specialized formulation to overcome poor aqueous solubility[6]. Conversely, the Indole-Donepezil hybrids maintain a strict TPSA (< 90 Ų) to ensure they cross the BBB to reach central cholinesterase targets, though this structural profile slightly increases the risk of hepatic processing liabilities[2]. Sulfonyl-indoles show excellent intestinal absorption with minimal CNS penetration, making them ideal oral candidates for peripheral viral targets[8][9].

Conclusion

The integration of in silico ADMET profiling into the drug discovery pipeline is not merely a theoretical exercise; it is a critical, cost-saving necessity. By utilizing tools like SwissADME, pkCSM, and admetSAR, researchers can decode the complex causality between an indole derivative's topology, its pharmacokinetic distribution, and its toxicological liabilities[7][11]. However, computational predictions must always be treated as hypotheses. The true hallmark of rigorous application science is the coupling of these in silico QSTR models with rapid, self-validating empirical systems, such as the Zebrafish toxicity assay, ensuring that only the safest and most efficacious indole candidates advance to clinical evaluation.

References

-

In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.[Link]

-

Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. National Center for Biotechnology Information (PMC).[Link]

-

Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI.[Link]

-

SYNTHESIS AND IN SILICO ADMET PREDICTION OF THE PROPERTIES OF NOVEL SULFONYL INDOLE DERIVATIVES. Voprosy khimii i khimicheskoi tekhnologii (UDHTU).[Link]

-

Synthesis, Characterization, ADMET Prediction, and Molecular Docking Studies of Novel Indole Derivatives as Potent SARS-CoV-2 Inhibitors. SSRN.[Link]

-

In-silico modeling of inhibitory activity and toxicity of some indole derivatives towards designing highly potent dengue virus agents. Journal of Chemistry Letters.[Link]

-

Computational methods in drug discovery. National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer’s Disease | MDPI [mdpi.com]

- 3. Computational methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. udhtu.edu.ua [udhtu.edu.ua]

- 9. Synthesis and in silico ADMET prediction of the properties of novel sulfonyl indole derivatives [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. jchemlett.com [jchemlett.com]

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine: A Novel Chemoproteomic Probe for Elucidating the Methyl-Modulated Proteome

An In-Depth Technical Guide

The Challenge: Interrogating the "Methylome"

The human proteome contains over 200 known or putative methyltransferases (MTs) that utilize S-adenosyl methionine (SAM) as a methyl donor.[1] These enzymes modify a wide range of biomolecules, with protein methylation being a key regulator of DNA transcription, RNA stability, and protein-protein interactions.[1] Deregulation of MT activity is a known contributor to numerous diseases.[1]

Despite their importance, the functional landscape of protein methylation is not fully mapped. Key challenges include:

-

Low Stoichiometry: Many methylation events occur at very low levels, making them difficult to detect with standard proteomics workflows.

-

Dynamic Interactions: The non-covalent interactions between methyl-binding "reader" domains and their methylated protein substrates are often transient and difficult to capture.

-

Lack of Specific Tools: While some antibodies for specific methylated sites exist, they are not suitable for proteome-wide discovery.[2]

Chemical proteomics offers a powerful solution by using small molecule probes to enrich specific protein classes from complex biological mixtures for subsequent identification by mass spectrometry.[1]

Compound Profile: N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is an indole derivative with a distinct chemical architecture. While its direct application in proteomics has not been documented in peer-reviewed literature, its structural features make it an intriguing candidate for probe development.

| Property | Value | Source |

| CAS Number | 709649-75-2 | [3] |

| Molecular Formula | C11H14N2 | [3] |

| Molecular Weight | 174.25 g/mol | [3] |

| Core Scaffold | Indole | [4] |

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals known to interact with a wide range of protein targets, including protein kinases and tubulin.[5][6] The dual N-methyl groups on both the indole ring and the side-chain amine present a unique chemical motif that could hypothetically mimic a methylated lysine or arginine residue, allowing it to function as a substrate mimic for methyl-binding proteins.

Proposed Application: An Affinity Probe for Methyl-Binding Proteins

We hypothesize that N-Methyl-(1-methyl-1H-indol-7-YL)methylamine can be derivatized into a potent affinity probe. By attaching a functional handle, such as biotin for affinity purification or a "click chemistry" handle (e.g., an alkyne) for fluorescent tagging, this compound can be transformed into a tool for "fishing" methyl-binding proteins out of a cell lysate.

Mechanism of Action (Hypothetical)

The probe is designed to non-covalently interact with the binding pockets of proteins that recognize methylated substrates. The indole core provides a rigid scaffold for presentation of the key methylamine group, potentially increasing binding affinity and specificity. Once the probe-protein complex is formed, it can be captured on streptavidin beads (for a biotinylated probe) and isolated.

Caption: Proposed workflow for affinity-based protein profiling.

Experimental Protocols

The following protocols provide a self-validating system for the application of a derivatized N-Methyl-(1-methyl-1H-indol-7-YL)methylamine probe.

Protocol 1: Synthesis of Biotinylated Probe

This protocol describes a representative synthesis to append a biotin tag via a linker to the parent compound. The indole nitrogen is a common site for alkylation.

Objective: To covalently link biotin to N-Methyl-(1-methyl-1H-indol-7-YL)methylamine.

Materials:

-

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

-

Biotin-PEG4-NHS ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

Methodology:

-

Dissolve 1 equivalent of N-Methyl-(1-methyl-1H-indol-7-YL)methylamine in anhydrous DMF.

-

Add 1.5 equivalents of DIPEA to the solution to act as a non-nucleophilic base.

-

In a separate vial, dissolve 1.1 equivalents of Biotin-PEG4-NHS ester in anhydrous DMF.

-

Add the biotin solution dropwise to the indole solution while stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product using flash column chromatography to yield the final biotinylated probe.

-

Confirm the structure and purity of the final product via ¹H NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Affinity Enrichment from Cell Lysate

Objective: To enrich and isolate potential methyl-binding proteins from a complex proteome.

Materials:

-

Biotinylated Probe (from Protocol 4.1)

-

Vehicle control (e.g., DMSO)

-

Competition control: Parent compound (N-Methyl-(1-methyl-1H-indol-7-YL)methylamine)

-

Human cell line (e.g., HEK293T or HeLa)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads

-

Wash Buffers (e.g., PBS with varying salt concentrations and mild detergent)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

-

Cell Lysis: Culture cells to ~80-90% confluency. Harvest, wash with cold PBS, and lyse cells on ice for 30 minutes in lysis buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Probe Incubation: Dilute the proteome to 1-2 mg/mL with lysis buffer. Aliquot 1 mL of lysate into three separate tubes:

-

Experimental: Add the biotinylated probe to a final concentration of 5 µM.

-

Negative Control: Add an equivalent volume of DMSO.

-

Competition Control: Pre-incubate the lysate with a 100-fold excess (500 µM) of the parent compound for 30 minutes before adding the biotinylated probe (5 µM).

-

-

Incubate all tubes for 1 hour at 4°C with gentle rotation.

-

Bead Capture: Pre-wash streptavidin beads with lysis buffer. Add an equal volume of beads to each lysate tube and incubate for another hour at 4°C with rotation.

-

Washing: Place tubes on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:

-

2x with Lysis Buffer

-

2x with PBS + 0.1% Tween-20

-

2x with high-salt PBS (500 mM NaCl)

-

2x with PBS

-

-

Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50 µL of 1x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

-

Collect the eluate for downstream analysis by SDS-PAGE or on-bead digestion for mass spectrometry.

Protocol 3: On-Bead Digestion and LC-MS/MS Analysis

Objective: To prepare captured proteins for identification by mass spectrometry.

Materials:

-

Protein-bound beads from Protocol 4.2

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade (recombinantly produced and methylated to prevent autolysis)[7]

-

Ammonium Bicarbonate buffer

-

Formic Acid and Acetonitrile (LC-MS grade)

Methodology:

-

Reduction & Alkylation: Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

-

Digestion: Add trypsin (1:50 enzyme-to-protein ratio, estimated) to the bead slurry and incubate overnight at 37°C with shaking.

-

Peptide Collection: Centrifuge the tubes and collect the supernatant containing the digested peptides.

-

Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system. Use a standard data-dependent acquisition (DDA) method. Peptides are typically fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7]

-

Data Analysis: Search the resulting RAW files against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest.[7] Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

-

Hit Identification: True interaction partners should be significantly enriched in the experimental sample compared to the negative control and show reduced abundance in the competition control.

Caption: Workflow for proteomic data analysis.

Conclusion and Future Directions

This guide presents a conceptual framework for repurposing N-Methyl-(1-methyl-1H-indol-7-YL)methylamine from a simple chemical entity into a sophisticated tool for proteomics research. The proposed affinity-based protein profiling workflow provides a clear, testable path to identify novel methyl-binding proteins, which could serve as new targets for therapeutic intervention. While the application described herein is hypothetical, it is built upon established principles of chemical biology and proteomics.[1] Future work would involve the validation of this probe and the characterization of any identified protein targets to fully elucidate their roles in cellular signaling and disease. The versatility of the indole scaffold suggests that further derivatives could be synthesized to target specific sub-families of methyl-reader proteins, opening up exciting new frontiers in the study of the proteome.[5]

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs.[Link]

-

Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. ResearchGate.[Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.[Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Chromatographica.[Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI.[Link]

-

Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed.[Link]

-

Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications.[Link]

-

Chemoproteomic analysis of the promising candidate molecule of the indole derivative with lab code SV-1010 and other non. Semantic Scholar.[Link]

-